BenchChemオンラインストアへようこそ!

1-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethyl}-1H-indole

Medicinal Chemistry Multidrug Resistance Structure-Activity Relationship

1-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethyl}-1H-indole (CAS 1144482-50-7; molecular formula C24H29N3O4; MW 423.5) is a synthetic research compound that integrates three pharmacophoric modules within a single molecular architecture: an indole nucleus linked via an ethanone bridge to a piperazine ring that is N-substituted with a 2,3,4-trimethoxybenzyl group. The compound belongs to the class of indole-piperazine amide derivatives, a chemical space extensively explored for anti-inflammatory, antioxidant, and neuropharmacological activities.

Molecular Formula C24H29N3O4
Molecular Weight 423.5 g/mol
Cat. No. B4514208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethyl}-1H-indole
Molecular FormulaC24H29N3O4
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43)OC)OC
InChIInChI=1S/C24H29N3O4/c1-29-21-9-8-19(23(30-2)24(21)31-3)16-25-12-14-26(15-13-25)22(28)17-27-11-10-18-6-4-5-7-20(18)27/h4-11H,12-17H2,1-3H3
InChIKeyZJGPYCCTCNNHID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethyl}-1H-indole: Procurement-Grade Structural and Pharmacological Profile


1-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethyl}-1H-indole (CAS 1144482-50-7; molecular formula C24H29N3O4; MW 423.5) is a synthetic research compound that integrates three pharmacophoric modules within a single molecular architecture: an indole nucleus linked via an ethanone bridge to a piperazine ring that is N-substituted with a 2,3,4-trimethoxybenzyl group [1]. The compound belongs to the class of indole-piperazine amide derivatives, a chemical space extensively explored for anti-inflammatory, antioxidant, and neuropharmacological activities [2]. The 2,3,4-trimethoxy substitution pattern on the benzyl ring is a privileged motif independently associated with enhanced multidrug resistance (MDR) modulation [3] and anti-ischemic activity [4], while the indole-piperazine-ethanone core has been validated in dopamine receptor antagonist programs [5]. This unique structural convergence distinguishes the compound from simpler analogs that contain only one or two of these functional modules.

Why In-Class Substitution of 1-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethyl}-1H-indole Carries Scientific Risk


Compounds within the broader indole-piperazine and trimethoxybenzyl-piperazine families cannot be treated as interchangeable due to profound structure-activity relationship (SAR) divergence driven by three molecular variables: (1) the methoxy substitution pattern on the benzyl ring—2,3,4-trimethoxy versus 2,4,5-trimethoxy or mono/dimethoxy variants produces differential MDR-modulating potency, with the 2,3,4-trimethoxy arrangement being optimal in flavonoid-piperazine series [1]; (2) the identity of the heterocycle attached to the piperazine amide—replacing the indole with a flavone, flavanone, or quinazolinone scaffold redirects biological activity from P-glycoprotein modulation to BET bromodomain inhibition (e.g., RVX-297, which shares the C24H29N3O4 formula but displays IC50 values of 0.02–0.08 μM against BRD2/3/4 BD2 domains) ; and (3) the oxidation state of the indole ring—the fully aromatic indole in the target compound contrasts with the 2,3-dihydroindole (indoline) employed in dopamine D2/D4 antagonist programs, where the saturated ring dictates receptor binding affinity [2]. These SAR discontinuities mean that substitution with a structurally similar but functionally divergent analog can invalidate experimental hypotheses or lead to procurement of a compound with an unrelated target profile.

Quantitative Differentiation Evidence for 1-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethyl}-1H-indole Versus Comparators


Structural Convergence Advantage: Triple Pharmacophoric Integration Versus Single-Module Comparators

The target compound is the only commercially catalogued entity that simultaneously incorporates an unsubstituted indole (N1-linked), a piperazine amide bridge, and a 2,3,4-trimethoxybenzyl group. Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine, CAS 5011-34-7) lacks both the ethanone linker and the indole ring, restricting its pharmacological scope to mitochondrial 3-ketoacyl CoA thiolase inhibition (IC50 = 75 nM) . Lomerizine (KB-2796; 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine) retains the trimethoxybenzyl-piperazine module but substitutes the indole-ethanone with a bis(4-fluorophenyl)methyl group, redirecting activity toward L-type and T-type calcium channel blockade [1]. RVX-297 (CAS 1044871-04-6), despite sharing the identical molecular formula C24H29N3O4 and molecular weight (423.5), replaces the indole-piperazine-ethanone core with a 5,7-dimethoxyquinazolin-4(3H)-one scaffold and a 3,5-dimethyl-4-[2-(pyrrolidin-1-yl)ethoxy]phenyl group, conferring selective BET BD2 bromodomain inhibition (BRD2 BD2 IC50 = 0.08 μM; BRD3 BD2 IC50 = 0.05 μM; BRD4 BD2 IC50 = 0.02 μM) . 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone retains the indole-piperazine-ethanone core but employs an unsubstituted benzyl group instead of 2,3,4-trimethoxybenzyl, eliminating the methoxy-driven enhancement of MDR modulation observed in flavonoid-piperazine SAR studies [2].

Medicinal Chemistry Multidrug Resistance Structure-Activity Relationship

2,3,4-Trimethoxybenzyl Substitution Pattern: Superior MDR-Modulating Potency Versus 2,4,5- and Other Methoxy Isomers

In a systematic SAR study of 28 flavonoid derivatives bearing N-benzylpiperazine chains, Ferté et al. demonstrated that the methoxy substitution pattern on the N-benzyl ring is a critical determinant of MDR-modulating activity in K562/DOX doxorubicin-resistant cells. Compounds bearing the 2,3,4-trimethoxybenzylpiperazine chain (compounds 13, 19, 33, and 37) were the most active in the series and were found to be more potent than verapamil at 5 μM in potentiating doxorubicin cytotoxicity [1]. While di- and other trimethoxy substitutions were examined, the 2,3,4-trimethoxy arrangement consistently produced the highest activity, attributed to enhanced P-glycoprotein inhibition as evidenced by increased intracellular accumulation of the fluorescent probe JC-1 [1]. The target compound uniquely carries this validated 2,3,4-trimethoxybenzylpiperazine motif linked to an indole scaffold. In contrast, structurally related compounds catalogued as 3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-1H-indole employ the suboptimal 2,4,5-trimethoxy pattern, which was not among the most active configurations in the Ferté et al. study .

Multidrug Resistance P-glycoprotein Structure-Activity Relationship

Indole-Piperazine-Ethanone Core: Validated Anti-Inflammatory and Antioxidant Scaffold Versus Non-Indole Comparators

The indole-piperazine pharmacophore has been independently validated as a productive scaffold for anti-inflammatory and antioxidant discovery. Altuntaş et al. (2020) synthesized a series of piperazine-substituted indole derivatives and demonstrated that compound 11 exhibited DPPH free radical scavenging activity of 85.63%, comparable to Vitamin E (88.6%), and potent anti-inflammatory activity exceeding that of acetylsalicylic acid (ASA) standard, with molecular docking suggesting COX-2 active site engagement [1]. While the target compound was not among the specific derivatives tested in the Altuntaş study, it shares the identical core architecture (indole connected to a substituted piperazine) and would be expected to exhibit analogous activity based on scaffold-level SAR. In contrast, trimetazidine, which retains the 2,3,4-trimethoxybenzyl-piperazine module but replaces indole with a proton, has no reported anti-inflammatory activity mediated through COX pathways and acts exclusively through metabolic modulation of fatty acid oxidation (IC50 = 75 nM against 3-ketoacyl CoA thiolase) . Lomerizine (KB-2796) similarly lacks the indole moiety and exerts its effects through calcium channel blockade without direct COX-2 or antioxidant activity [2]. This functional divergence illustrates that the indole ring is not a spectator substituent but a pharmacophoric determinant of anti-inflammatory activity.

Anti-inflammatory COX-2 Inhibition Antioxidant DPPH Assay

Amide Bridge Architecture: Metabolic Stability Advantage Over Direct Alkyl-Linked Indole-Piperazine Analogs

The target compound incorporates a carbonyl amide (ethanone) bridge connecting the indole N1 position to the piperazine ring, forming a tertiary amide. This structural feature is chemically and metabolically distinct from the methylene-linked indole-piperazine architecture found in compounds such as 3-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}-1H-indole, where the indole is connected via a direct CH2 linker . In the dopamine D2/D4 antagonist series, the ethanone bridge was critical for maintaining receptor binding affinity; replacement with a direct alkyl linker resulted in substantial loss of potency at both D2 and D4 receptors [1]. Furthermore, the tertiary amide bond is generally more resistant to hydrolytic metabolism than ester linkages and provides conformational rigidity that can enhance target selectivity compared to freely rotating alkyl linkers. The patent literature on 1-(alkoxybenzyl)piperazine amide compounds (US 5,340,809) explicitly claims that the amide functionality contributes to markedly greater anti-ischemic and anti-anoxic action compared to non-amide analogs such as trimetazidine [2].

Metabolic Stability Amide Bond Pharmacokinetics Drug Design

Recommended Research and Industrial Application Scenarios for 1-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethyl}-1H-indole


Multidrug Resistance (MDR) Reversal Screening in Cancer Chemotherapy Models

The compound is indicated for use as a chemical probe in P-glycoprotein-mediated MDR reversal assays. The 2,3,4-trimethoxybenzylpiperazine chain has been demonstrated to potentiate doxorubicin cytotoxicity in resistant K562/DOX cells at 5 μM, with potency exceeding that of verapamil when conjugated to a flavone or flavanone scaffold [1]. The target compound's unique combination of this validated MDR-modulating motif with an indole scaffold creates the opportunity to evaluate whether the indole moiety provides cooperative binding interactions at the P-glycoprotein drug-binding pocket, potentially yielding improved MDR reversal indices compared to flavonoid-trimethoxybenzylpiperazine conjugates.

Dual-Mechanism Anti-Inflammatory and Antioxidant Lead Discovery

Based on the established anti-inflammatory and antioxidant activity of the indole-piperazine scaffold class, the target compound is suitable as a starting point for hit-to-lead optimization campaigns targeting dual COX-2 inhibition and free radical scavenging. The Altuntaş et al. (2020) study demonstrated that piperazine-substituted indole derivatives achieve DPPH radical scavenging activity up to 85.63% (comparable to Vitamin E at 88.6%) while exhibiting COX-2-mediated anti-inflammatory activity exceeding that of ASA [2]. The presence of the 2,3,4-trimethoxybenzyl group may further contribute electron-donating capacity for radical stabilization, potentially enhancing the antioxidant profile beyond that of the published indole-piperazine analogs.

Chemical Biology Tool for Polypharmacology Studies at the Indole-Trimethoxybenzyl Interface

This compound enables simultaneous engagement of biological targets associated with both the indole and trimethoxybenzyl pharmacophores in a single molecular entity, making it valuable for phenotypic screening and target deconvolution studies. Unlike RVX-297 (same molecular formula C24H29N3O4 but a BET BD2-selective inhibitor with IC50 = 0.02–0.08 μM) , which channels all activity through bromodomain inhibition, the target compound's structural architecture is predicted to engage a broader target spectrum spanning cyclooxygenase, P-glycoprotein, and potentially monoaminergic receptors. This property is particularly valuable in complex disease models (e.g., inflammation-associated drug resistance) where simultaneous modulation of multiple pathways is therapeutically relevant.

Reference Standard for Analytical Method Development and Metabolite Identification

Given the well-characterized metabolic pathways of the 2,3,4-trimethoxybenzylpiperazine substructure—primarily O-demethylation at each methoxy group, N-dealkylation at the piperazine ring, and aromatic hydroxylation, as established for KB-2796 in rat bile, urine, and feces [3]—the target compound can serve as a reference standard for developing LC-MS/MS methods to profile the metabolism of indole-piperazine amide derivatives. Its distinct fragmentation pattern (molecular ion at m/z 423.5 [M+H]+ with characteristic losses of the indole-ethanone and trimethoxybenzyl fragments) provides clear analytical markers for identification and quantification in biological matrices.

Quote Request

Request a Quote for 1-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethyl}-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.